

# Synthesis Protocol for (S)-N-Boc-2-hydroxymethylmorpholine: An Application Note

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## Compound of Interest

Compound Name: (S)-N-Boc-2-hydroxymethylmorpholine

Cat. No.: B156450

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This document provides a detailed protocol for the synthesis of **(S)-N-Boc-2-hydroxymethylmorpholine**, a valuable chiral building block in medicinal chemistry. The presented methodology is based on a two-step process commencing with the reaction of (S)-epichlorohydrin and diethanolamine, followed by the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group.

## Introduction

**(S)-N-Boc-2-hydroxymethylmorpholine** is a key intermediate in the synthesis of various pharmaceutical compounds. Its chiral morpholine scaffold is a privileged structure in drug discovery, and the presence of the Boc protecting group allows for selective functionalization at other positions of the molecule. This protocol offers a straightforward and efficient route to this important synthon.

## Data Presentation

The following tables summarize the key quantitative data for the synthesis of **(S)-N-Boc-2-hydroxymethylmorpholine**.

Table 1: Reagents and Materials

Reagent/Material	Molecular Formula	Molecular Weight ( g/mol )	Quantity	Moles
(S)-Epichlorohydrin	C <sub>3</sub> H <sub>5</sub> ClO	92.52	9.25 g	0.10
Diethanolamine	C <sub>4</sub> H <sub>11</sub> NO <sub>2</sub>	105.14	10.51 g	0.10
Methanol (MeOH)	CH <sub>4</sub> O	32.04	200 mL	-
Di-tert-butyl dicarbonate (Boc <sub>2</sub> O)	C <sub>10</sub> H <sub>18</sub> O <sub>5</sub>	218.25	24.01 g	0.11
Triethylamine (Et <sub>3</sub> N)	C <sub>6</sub> H <sub>15</sub> N	101.19	15.2 mL	0.11
Dichloromethane (DCM)	CH <sub>2</sub> Cl <sub>2</sub>	84.93	200 mL	-
Water (H <sub>2</sub> O)	H <sub>2</sub> O	18.02	As needed	-
Saturated Sodium Bicarbonate (NaHCO <sub>3</sub> ) solution	NaHCO <sub>3</sub>	84.01	As needed	-
Brine	NaCl	58.44	As needed	-
Anhydrous Magnesium Sulfate (MgSO <sub>4</sub> )	MgSO <sub>4</sub>	120.37	As needed	-

Table 2: Product Characterization

Property	Value
Chemical Name	tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate
Molecular Formula	C <sub>10</sub> H <sub>19</sub> NO <sub>4</sub>
Molecular Weight	217.26 g/mol
Appearance	Colorless to light yellow oil
Yield	~75-85% (over two steps)
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> ) δ (ppm)	3.95-3.85 (m, 2H), 3.80-3.70 (m, 1H), 3.65-3.50 (m, 4H), 2.95 (td, J = 11.6, 2.8 Hz, 1H), 2.75 (d, J = 11.6 Hz, 1H), 2.40 (br s, 1H, -OH), 1.46 (s, 9H).
<sup>13</sup> C NMR (101 MHz, CDCl <sub>3</sub> ) δ (ppm)	154.8, 80.1, 74.2, 66.8, 62.1, 44.5, 40.2, 28.4.
Optical Rotation [α] <sup>20</sup> <sub>D</sub>	(Specific value depends on solvent and concentration)
Mass Spectrometry (ESI+)	m/z 218.1 [M+H] <sup>+</sup>

## Experimental Protocols

### Part 1: Synthesis of (S)-2-hydroxymethylmorpholine

This procedure involves the reaction of (S)-epichlorohydrin with diethanolamine to form the morpholine ring.

- **Reaction Setup:** In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethanolamine (10.51 g, 0.10 mol) in methanol (200 mL).
- **Addition of (S)-Epichlorohydrin:** To the stirred solution, add (S)-epichlorohydrin (9.25 g, 0.10 mol) dropwise at room temperature.
- **Reaction:** Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

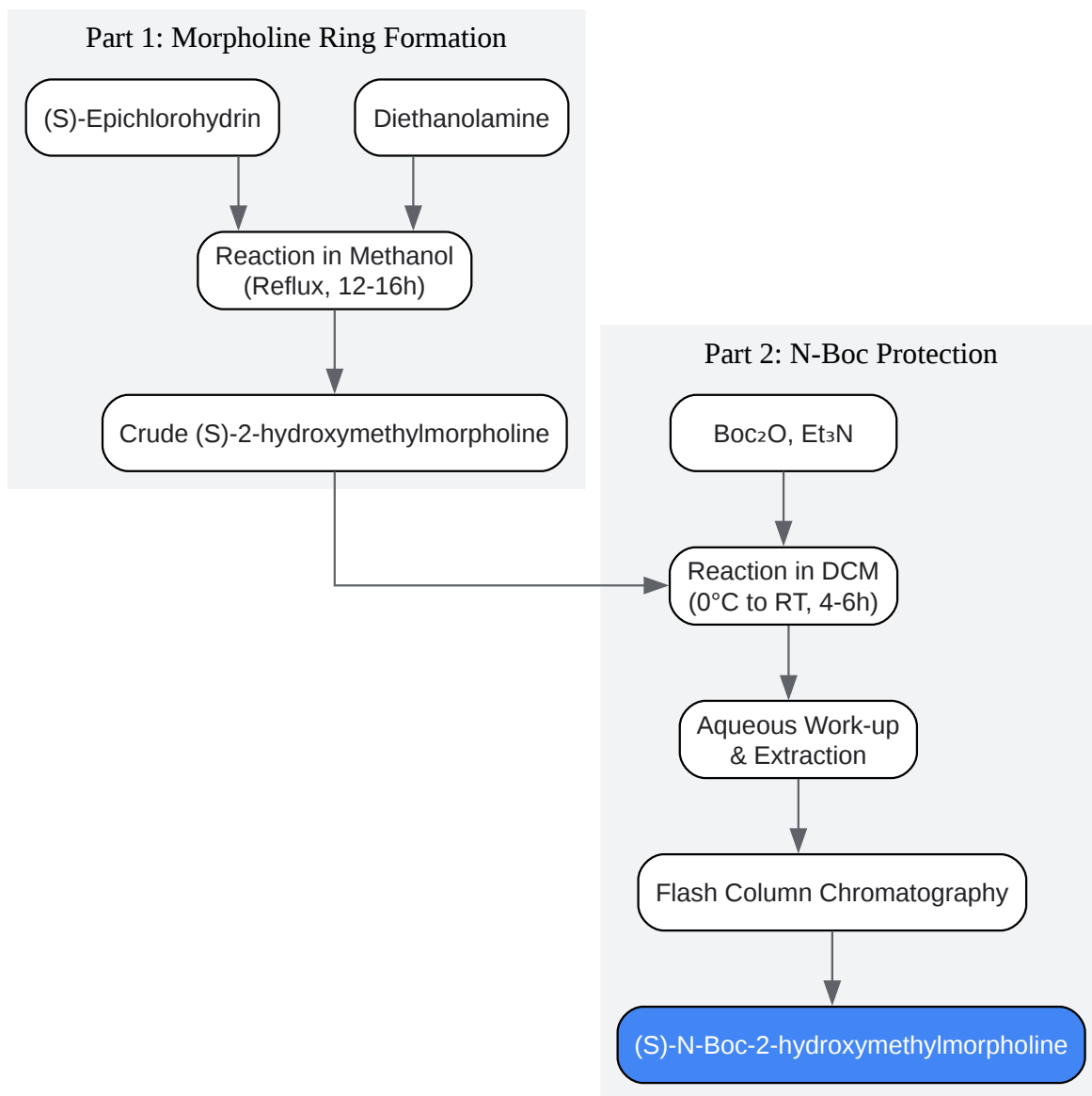
- **Work-up:** After completion of the reaction, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator. The resulting crude oil is (S)-2-hydroxymethylmorpholine, which is used in the next step without further purification.

## Part 2: Synthesis of **(S)-N-Boc-2-hydroxymethylmorpholine**

This part describes the N-Boc protection of the synthesized (S)-2-hydroxymethylmorpholine.

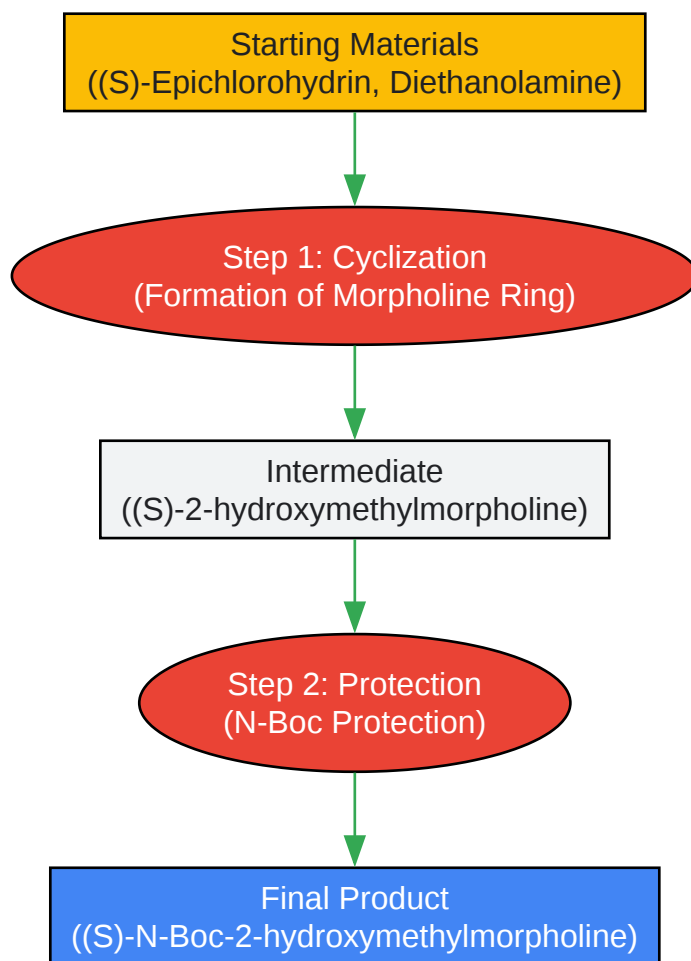
- **Reaction Setup:** Dissolve the crude (S)-2-hydroxymethylmorpholine from Part 1 in dichloromethane (DCM, 200 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
- **Addition of Reagents:** To the cooled solution, add triethylamine (15.2 mL, 0.11 mol) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc<sub>2</sub>O, 24.01 g, 0.11 mol) in DCM (50 mL).
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
- **Quenching and Extraction:** Quench the reaction by adding water (100 mL). Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO<sub>4</sub>), filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to yield **(S)-N-Boc-2-hydroxymethylmorpholine** as a colorless to light yellow oil.

## Mandatory Visualizations



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Caption: Synthetic workflow for **(S)-N-Boc-2-hydroxymethylmorpholine**.



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Caption: Logical steps in the synthesis protocol.

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